molecular formula C22H15Cl2NO2 B5138547 (E)-N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylprop-2-enamide

(E)-N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylprop-2-enamide

Cat. No.: B5138547
M. Wt: 396.3 g/mol
InChI Key: XTWOTDWAQWFBEW-CPNJWEJPSA-N
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Description

(E)-N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylprop-2-enamide is an organic compound characterized by its complex structure, which includes benzoyl, chlorophenyl, and phenylprop-2-enamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylprop-2-enamide typically involves the reaction of 2-benzoyl-4-chloroaniline with 2-chloro-3-phenylprop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

(E)-N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide
  • 1-(2-Benzoyl-4-chlorophenyl)-3-phenylurea
  • 2-Benzoyl-4-chlorophenyl benzoate

Uniqueness

(E)-N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2NO2/c23-17-11-12-20(18(14-17)21(26)16-9-5-2-6-10-16)25-22(27)19(24)13-15-7-3-1-4-8-15/h1-14H,(H,25,27)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWOTDWAQWFBEW-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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